molecular formula C8H15NO B3236636 (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine CAS No. 1373029-01-6

(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine

Cat. No.: B3236636
CAS No.: 1373029-01-6
M. Wt: 141.21 g/mol
InChI Key: XCCBYRSOLRFOLO-SFYZADRCSA-N
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Description

(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine is a saturated bicyclic organic compound featuring a pyrano-pyridine scaffold that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. This stereochemically defined octahydro structure combines a tetrahydropyran ring with a piperidine ring, resulting in a rigid, three-dimensional framework often utilized as a core scaffold or synthetic intermediate. Compounds based on the pyrano-pyridine structure have demonstrated significant research value, particularly in the development of antiviral agents. Recent studies have shown that pyrano-fused heterocycles can exhibit inhibitory activity against viral proteases, such as the SARS-CoV-2 main protease (Mpro), which is a crucial target for antiviral drug discovery . Furthermore, the broader class of pyranopyrazole derivatives has been investigated for a range of bioactive properties, including potential as anti-inflammatory, antimicrobial, and anticancer agents, highlighting the utility of this structural motif in exploring new therapeutic options . As a chiral synthon, this compound provides researchers with a complex, conformationally restricted template. This can be used to design novel molecular entities and probe structure-activity relationships in drug discovery programs. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCBYRSOLRFOLO-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CCNC[C@@H]2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219323
Record name 2H-Pyrano[2,3-c]pyridine, octahydro-, (4aR,8aR)-rel-
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Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373029-01-6
Record name 2H-Pyrano[2,3-c]pyridine, octahydro-, (4aR,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373029-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[2,3-c]pyridine, octahydro-, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Stereochemical Assignment, and Advanced Structural Elucidation

Systematic IUPAC Nomenclature of (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. For the compound , the nomenclature can be broken down as follows:

Parent Heterocycle : The core structure is a pyran ring fused to a pyridine (B92270) ring. The fusion is indicated by "[2,3-c]", signifying that the pyran ring is fused at the 'c' face of the pyridine ring, specifically at the 2,3-positions of the pyran. This gives the parent name "pyrano[2,3-c]pyridine".

Saturation Level : The prefix "octahydro-" indicates that the fused ring system is fully saturated, with eight additional hydrogen atoms compared to the fully unsaturated aromatic system. The "2H-" specifies the position of the indicated hydrogen on the pyran ring, which is a standard convention in naming fused heterocyclic systems.

Stereochemistry : The stereochemical descriptors "(4AR,8aR)-" define the absolute configuration at the two chiral bridgehead carbon atoms where the two rings are fused. The 'R' denotes the Rectus (right-handed) configuration at these centers, and the numbering (4a and 8a) follows the standard IUPAC rules for fused ring systems. This cis-fusion of the rings leads to a specific three-dimensional arrangement of the atoms.

Therefore, the complete and unambiguous systematic IUPAC name is This compound .

Strategies for Stereochemical Determination and Confirmation

The determination and confirmation of the specific stereochemistry in molecules like this compound are crucial as different stereoisomers can exhibit distinct physical, chemical, and biological properties. The strategies employed for this purpose are multifaceted and often involve a combination of spectroscopic and chiroptical methods.

The relative stereochemistry, particularly the cis-fusion of the two rings, can often be established using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons on the two rings, which can provide definitive evidence for their relative orientation.

For the determination of the absolute configuration, X-ray crystallography is the gold standard. By analyzing the diffraction pattern of a single crystal of the compound, the precise three-dimensional arrangement of all atoms in the molecule can be determined, unequivocally establishing the (4AR,8aR) configuration. In the absence of a suitable crystal, chiroptical techniques such as circular dichroism (CD) spectroscopy, when compared with theoretical calculations, can provide strong evidence for the absolute stereochemistry.

Spectroscopic and Diffraction-Based Methods for Comprehensive Structural Characterization

A combination of modern analytical techniques is essential for the complete structural elucidation of this compound, confirming its connectivity, molecular formula, and three-dimensional structure.

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For this compound, a suite of NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the stereochemistry.

¹H NMR : The proton NMR spectrum would show a complex pattern of signals in the aliphatic region, typically between 1.0 and 4.0 ppm. The chemical shifts and coupling constants (J-values) of these signals provide information about the electronic environment and dihedral angles between adjacent protons, respectively.

¹³C NMR : The carbon NMR spectrum would reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of a saturated heterocyclic system, with carbons adjacent to the oxygen and nitrogen atoms appearing at lower field.

2D NMR Techniques :

COSY (Correlation Spectroscopy) : Establishes proton-proton coupling networks, helping to trace the connectivity of protons within each ring.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : As mentioned earlier, this is key for determining the stereochemistry. For the cis-fused (4AR,8aR) isomer, NOE correlations would be expected between the bridgehead protons and adjacent axial protons on the same face of the ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C23.5 - 4.065 - 75
C31.5 - 2.025 - 35
C41.2 - 1.820 - 30
C4a2.0 - 2.540 - 50
C62.5 - 3.045 - 55
C71.4 - 1.920 - 30
C81.4 - 1.920 - 30
C8a2.2 - 2.755 - 65

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. For this compound, the molecular formula is C₈H₁₅NO. HRMS would be used to measure the mass of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated theoretical mass. A close match between the experimental and calculated masses provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data for C₈H₁₅NO
IonCalculated Exact Mass
[M]⁺141.1154
[M+H]⁺142.1226
[M+Na]⁺164.1049

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be characterized by the absence of signals for unsaturated groups (like C=C or C=N) and the presence of characteristic absorptions for the saturated C-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupAbsorption Range (cm⁻¹)Description
C-H (alkane)2850 - 2960Stretching vibrations of sp³ C-H bonds
C-O (ether)1050 - 1150Stretching vibration of the C-O-C bond
C-N (amine)1020 - 1250Stretching vibration of the C-N bond
N-H (secondary amine)3300 - 3500 (if present)Stretching vibration (for the free base)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Absolute Configuration : Unambiguous confirmation of the (4AR,8aR) stereochemistry at the bridgehead carbons.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles within the molecule.

Conformation : The preferred conformation of the pyran and pyridine rings in the solid state (e.g., chair, boat, or twist-boat).

Intermolecular Interactions : Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

While a specific crystal structure for this exact compound is not publicly available, the technique remains the ultimate tool for its complete structural and stereochemical characterization.

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Studies

The unambiguous assignment of the absolute configuration of chiral molecules is a critical task in stereochemistry. For complex heterocyclic systems like this compound, chiroptical methods, particularly Electronic Circular Dichroism (ECD), offer a powerful, non-destructive solution. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, yielding a spectrum characterized by positive and negative signals known as Cotton effects (CEs). The resulting spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a reliable fingerprint of a molecule's absolute stereochemistry. mdpi.com

The modern approach to assigning absolute configuration via ECD integrates experimental measurements with quantum chemical calculations. nih.govcore.ac.uk The principle relies on comparing the experimentally measured ECD spectrum of a compound with the theoretical spectrum calculated for a specific, known enantiomer (e.g., the (4aR,8aR) configuration). A close match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.govmdpi.com

This process involves several key computational steps:

Conformational Analysis: For flexible or semi-rigid molecules, it is crucial to identify all stable, low-energy conformers that exist in equilibrium. This is typically achieved using molecular mechanics (MMFF) or semi-empirical methods, followed by geometry optimization of each conformer using Density Functional Theory (DFT). nih.gov

ECD Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). This method simulates the electronic transitions that give rise to the Cotton effects. The selection of the functional (e.g., B3LYP, CAM-B3LYP) and basis set is critical for accuracy. nih.govresearchgate.net Solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. nih.gov

Boltzmann Averaging: The final theoretical ECD spectrum is generated by calculating a Boltzmann-weighted average of the individual spectra of all significant conformers at a given temperature. This ensures the simulated spectrum accurately represents the conformational equilibrium in solution. mdpi.comresearchgate.net

In the this compound molecule, the chromophores responsible for the ECD signal in the accessible ultraviolet region (typically 200-400 nm) are the nitrogen and oxygen heteroatoms and their associated n → σ* transitions, as well as σ → σ* transitions of the heterocyclic skeleton. frontiersin.orgrsc.org The spatial relationship between these chromophores, dictated by the rigid trans-fused ring junction, generates a unique ECD signature.

To illustrate the application of this method, the table below presents hypothetical data from a study aimed at confirming the absolute configuration of a sample of octahydro-2H-pyrano[2,3-c]pyridine.

Table 1: Illustrative Comparison of Experimental and TD-DFT Calculated ECD Data for the Assignment of Absolute Configuration

ParameterExperimental ResultCalculated for (4AR,8aR) Isomer
Cotton Effect 1 (λ) 228 nm230 nm
Sign / Intensity (Δε) Positive (+) / +1.8Positive (+) / +2.1
Assigned Transition n → σ* (Oxygen)n → σ* (Oxygen)
Cotton Effect 2 (λ) 204 nm202 nm
Sign / Intensity (Δε) Negative (-) / -2.5Negative (-) / -2.9
Assigned Transition n → σ* (Nitrogen)n → σ* (Nitrogen)
Computational Level N/ATD-DFT (CAM-B3LYP/aug-cc-pVDZ)
Solvent AcetonitrileAcetonitrile (PCM)

Disclaimer: The data presented in this table are representative and for illustrative purposes only. They are not based on published experimental results for this specific compound but are constructed to demonstrate the principles of the ECD/TD-DFT method.

In this illustrative example, the excellent agreement between the experimental spectrum and the spectrum calculated for the (4AR,8aR)-enantiomer—specifically, the matching signs and approximate wavelengths of the Cotton effects—would provide strong evidence to assign the absolute configuration of the sample as (4aR,8aR). If the experimental spectrum had been a mirror image (i.e., a negative CE around 228 nm and a positive CE around 204 nm), the configuration would be assigned as (4aS,8aS).

Synthetic Methodologies for 4ar,8ar Octahydro 2h Pyrano 2,3 C Pyridine and Its Stereoisomers/analogues

Retrosynthetic Analysis of the Fused Pyrano[2,3-c]pyridine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the saturated fused pyrano[2,3-c]pyridine scaffold, several disconnection strategies can be envisioned. A primary approach involves a hetero-Diels-Alder reaction, where the pyran ring is disconnected to reveal a diene and a dienophile. Another logical disconnection is at the C-N and C-C bonds of the piperidine (B6355638) ring, which could be formed via an intramolecular Mannich reaction or an aza-Michael addition followed by cyclization.

A plausible retrosynthetic pathway could involve the following key steps:

Disconnection 1 (C4a-N5 and C8a-O1): A double cyclization approach where the final ring closures form the fused system from a suitably functionalized linear precursor. This is often seen in intramolecular cyclization strategies.

Disconnection 2 (Piperidine Ring Formation): The piperidine ring can be retrosynthetically disconnected via a Michael addition and subsequent cyclization. This would lead to a substituted dihydropyran and an amine-containing fragment.

Disconnection 3 (Pyran Ring Formation): An intramolecular Williamson ether synthesis or an oxa-Michael addition can be a key bond-forming reaction for the pyran ring. This leads back to a functionalized piperidine precursor.

Disconnection 4 (Multi-Component Reaction): The entire scaffold can be deconstructed into three or four simple components that assemble in a one-pot reaction, a common strategy for related heterocyclic systems. This often involves an aldehyde, a source of ammonia (B1221849) (for the piperidine nitrogen), a β-dicarbonyl compound, and an active methylene (B1212753) compound.

These retrosynthetic strategies guide the selection of appropriate forward synthetic methods, which are detailed in the subsequent sections. The choice of strategy often depends on the desired stereochemistry and substitution pattern on the final molecule.

Stereoselective and Asymmetric Synthesis Approaches

Controlling the stereochemistry at the chiral centers of the octahydropyrano[2,3-c]pyridine core, particularly at the C4a and C8a bridgehead carbons, is crucial for developing enantiomerically pure compounds. Various asymmetric strategies have been developed to achieve this control.

Asymmetric Catalysis (Organocatalysis and Metal-Catalyzed Reactions)

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been instrumental in synthesizing chiral pyran and piperidine scaffolds.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and N-heterocyclic carbenes (NHCs), have been successfully used to construct related fused pyran systems. For instance, an NHC-catalyzed enantio- and diastereoselective [2 + 4] cycloaddition reaction has been developed for accessing complex multicyclic pyrano[2,3-c]pyrazole molecules, which are structural analogues. acs.org This strategy allows for the construction of chiral quaternary carbon centers with excellent yields and optical purities. acs.org Similarly, dual organocatalytic systems involving enamine and iminium activation have been used for enantioselective Michael addition-acetalation/oxa-Michael reactions to build fused tricyclic pyranopyrrol derivatives. nih.gov

Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative has been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov This method provides access to enantioenriched 3-piperidines, which are key intermediates for the target scaffold. nih.gov Furthermore, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines, activated by a Lewis acid, allows for the introduction of various alkyl chains with high enantioselectivity. nih.gov The resulting chiral pyridine can be subsequently reduced to the corresponding chiral piperidine. nih.gov

Chiral Pool Synthesis and Derivatization of Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like carbohydrates, amino acids, or terpenes as starting materials. This approach incorporates pre-existing stereocenters into the final molecule.

A versatile strategy for synthesizing various pyran and pyranone-containing natural products begins with chiral building blocks derived from (R)- or (S)-propylene oxide. researchgate.net These chiral intermediates, such as acetylenes or dienes, can undergo cycloaddition reactions to form the pyran ring with a predetermined absolute configuration. researchgate.net This methodology has been used to synthesize a range of complex natural products, demonstrating its power in controlling stereochemistry. researchgate.net

Amino acids have also served as precursors in the synthesis of fused heterocyclic systems. For example, hippuric acid derivatives have been used in reactions with diazolones and triethylorthoformate to generate novel pyrano[2,3-c]pyrazole derivatives. colab.ws These pyrazole (B372694) analogues can subsequently be transformed into pyrazolo[3,4-b]pyridines, showcasing the utility of amino acid-derived building blocks in constructing complex heterocyclic scaffolds. colab.ws

Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a highly efficient method for constructing complex heterocyclic scaffolds like pyrano[2,3-c]pyridines and their analogues. acs.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. acs.org

The most common MCR for synthesizing pyrano[2,3-c]pyrazole derivatives, a close analogue of the target scaffold, is a four-component reaction typically involving an aldehyde, malononitrile, a hydrazine (B178648) derivative, and a β-ketoester (e.g., ethyl acetoacetate). cdnsciencepub.comsemanticscholar.org This reaction proceeds through a series of condensation, Michael addition, and intramolecular cyclization steps. semanticscholar.org A wide variety of catalysts have been employed to promote this transformation, including nanoparticles, organocatalysts, and green catalysts. acs.org

Recent advancements have focused on developing environmentally benign MCR protocols. For instance, catalyst-free MCRs in aqueous media under ultrasonic irradiation have been reported to produce pyrano[2,3-c]pyrazoles in excellent yields. cdnsciencepub.com Another green approach utilizes a water extract of banana peels as a reaction medium for the synthesis of pyrano[2,3-c]pyrazoles at room temperature, avoiding the need for toxic solvents or catalysts. ekb.eg

Table 2: Selected Multi-Component Reaction Strategies for Pyrano[2,3-c] Analogue Synthesis

ComponentsCatalyst/ConditionsProduct TypeKey Advantages
Aromatic Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateNone / Water, UltrasonicationPyrano[2,3-c]pyrazoleCatalyst-free, green solvent, high yield
Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateCo₃O₄ Nanoparticles / Water:Ethanol (B145695)Pyrano[2,3-c]pyrazoleRecyclable catalyst, high efficiency
Benzyl Alcohols, Malononitrile, Phenylhydrazine, Ethyl AcetoacetateSulfonated Amorphous Carbon & Eosin Y / Visible LightPyrano[2,3-c]pyrazoleUses alcohols instead of aldehydes, visible-light promoted
Arylidene Malononitrile, 3-Methyl-5-pyrazoloneWater Extract of Banana Peels (WEB) / Room Temp.Pyrano[2,3-c]pyrazoleExtremely green, simple workup, no toxic reagents
Aromatic Aldehydes, Malononitrile, 3-Hydroxy Picolinic AcidDMAP / MicrowavePyrano[2,3-c]pyridineRapid synthesis, high yield

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions are powerful strategies for the final ring-closing step to form the fused pyrano[2,3-c]pyridine scaffold from a pre-functionalized precursor. These methods often provide excellent control over regiochemistry and can be adapted for stereoselective synthesis.

A notable modern approach is the use of transition-metal catalysis. A Rh(III)-catalyzed C–H bond activation and intramolecular cascade annulation has been developed to provide facile access to polycyclic-fused pyrano[2,3-b]pyridines at room temperature. This highly efficient strategy involves the coupling of a pyridine N-oxide with an alkyne-containing tether, leading to the fused bicyclic system.

Intramolecular 1,3-dipolar cycloaddition is another effective method. The intramolecular nitrile oxide cycloaddition (INOC) reaction has been employed as the key step in an efficient synthetic route to novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netcdnsciencepub.comoxazole ring systems. This strategy involves the generation of a nitrile oxide from an oxime precursor, which then undergoes a cycloaddition with a tethered alkene or alkyne to form the fused ring system.

Furthermore, the formation of the pyran ring can be achieved through intramolecular cyclization of intermediates formed during MCRs. For example, in the four-component synthesis of pyranopyrazoles, the reaction cascade involves a Michael addition followed by an intramolecular cyclization of an intermediate to form the dihydropyran ring, which then tautomerizes to the final product. semanticscholar.org This demonstrates the seamless integration of cyclization steps within one-pot reaction sequences.

Functionalization and Post-Synthetic Modification of the (4AR,8aR)-Core

Post-synthetic modification of a saturated heterocyclic core like (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine is crucial for developing analogues with diverse properties. Methodologies would typically focus on the selective modification of C-H bonds or functionalization of the secondary amine.

Regioselective functionalization aims to modify a specific position on the molecule. For the octahydropyrano[2,3-c]pyridine scaffold, the nitrogen atom and the carbon atoms adjacent to the ring junction (C-4a and C-8a) or the heteroatoms (oxygen and nitrogen) are primary targets.

While no studies directly report on the regioselective functionalization of the (4AR,8aR)-core, research on related pyridine and piperidine systems offers potential strategies. For instance, transition-metal-catalyzed C-H activation is a powerful tool for functionalizing pyridine rings, although this is more applicable to the aromatic precursor before saturation. For the saturated octahydro system, functionalization would likely rely on directing group strategies or inherent reactivity differences of the various C-H bonds. The nitrogen atom is the most probable site for initial functionalization, such as N-alkylation or N-acylation, which could then direct further modifications to adjacent positions.

Creating new stereocenters with high selectivity is a key goal in synthetic chemistry. Starting with a stereochemically defined core like this compound, derivatization reactions can be influenced by the existing stereochemistry of the molecule.

Diastereoselective Derivatization : The rigid cis-fused ring structure of the (4AR,8aR)-core would sterically direct incoming reagents to the less hindered face of the molecule, leading to diastereoselective outcomes. For example, alkylation of an enolate formed from a ketone derivative on the pyran ring would likely proceed from the convex face of the bicyclic system.

Enantioselective Derivatization : While the starting core is already a single enantiomer, introducing new functional groups enantioselectively would require chiral catalysts or auxiliaries. Research on the enantioselective synthesis of related dihydropyrano[2,3-c]pyrazoles often employs bifunctional organocatalysts to control the stereochemical outcome of the cyclization reaction. A similar approach could theoretically be adapted for the derivatization of the octahydropyrano[2,3-c]pyridine core.

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Green Chemistry Principles

An effective synthetic pathway is characterized by high efficiency (yield), excellent selectivity (regio- and stereo-), and adherence to green chemistry principles to minimize environmental impact. Although no comparative analyses exist specifically for this compound, studies on related pyranopyridine and pyranopyrazole systems highlight common themes. gdckathua.in

Multicomponent reactions (MCRs) are frequently praised for their efficiency and atom economy in constructing heterocyclic cores. thescipub.com For example, the synthesis of unsaturated pyrano[2,3-c]pyridine derivatives has been achieved via a microwave-assisted, DMAP-catalyzed MCR, which offers advantages in terms of reduced reaction times and high yields. thescipub.comresearchgate.net

Table 1: Comparison of General Synthetic Strategies for Related Heterocycles

Strategy Advantages Disadvantages Green Chemistry Aspect
Multicomponent Reactions (MCRs) High atom economy, step efficiency, operational simplicity. Often produces unsaturated systems requiring further reduction; optimization can be complex. High atom economy; often uses greener solvents or solvent-free conditions. thescipub.com
Domino/Cascade Reactions Forms multiple bonds in a single operation, increasing complexity rapidly. Requires carefully designed substrates; can be sensitive to reaction conditions. Reduces purification steps and solvent waste.
Stereoselective Cycloadditions Excellent control over stereochemistry for building the core structure. May require multiple steps to prepare precursors; catalysts can be expensive. Catalytic methods reduce waste compared to stoichiometric reagents.

| Hydrogenation of Aromatic Precursors | Access to saturated systems from readily available aromatic precursors. | May require harsh conditions (high pressure/temperature); catalyst poisoning can be an issue. | Can be efficient, but use of hydrogen gas poses safety considerations. |

In the context of green chemistry, the use of water or ethanol as solvents, biodegradable catalysts, and energy-efficient methods like microwave or ultrasonic irradiation are increasingly favored for the synthesis of related heterocyclic compounds. africanjournalofbiomedicalresearch.com A full synthetic route to this compound would ideally incorporate these principles, likely involving a stereoselective cyclization followed by functionalization or the hydrogenation of a chiral, non-racemic pyranopyridine precursor.

The specific compound this compound remains an under-explored area of synthetic chemistry. While general methodologies for the synthesis and functionalization of related pyran- and pyridine-containing heterocycles are well-established, their direct application and optimization for this particular stereoisomer have not been reported. Future research is necessary to develop and document dedicated synthetic pathways to enable further investigation of this compound's potential applications.

Computational and Theoretical Investigations of 4ar,8ar Octahydro 2h Pyrano 2,3 C Pyridine

Conformational Analysis and Energy Landscape Mapping

The (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine molecule is a fused bicyclic system, meaning its three-dimensional shape is complex and can exist in several different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative stabilities. The fused pyran and piperidine (B6355638) rings are typically expected to adopt low-energy chair-like conformations to minimize steric and torsional strain.

Energy landscape mapping involves calculating the potential energy of the molecule as its rotatable bonds are systematically changed. This process identifies the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them. For a fused system like this, the analysis focuses on the puckering of each ring and the stereochemical relationship at the ring junction. Studies on similar halogenated pyran systems have shown a strong preference for standard chair-like conformations (e.g., ⁴C₁), even when faced with significant repulsive forces between axial substituents. beilstein-journals.org DFT calculations are often employed to corroborate these findings and analyze the effects of hyperconjugation from C-F antibonding orbitals on conformational preference. beilstein-journals.org

Table 1: Illustrative Conformational Energy Profile for a Pyrano-Pyridine Scaffold This table represents the type of data generated from a conformational analysis, showing the relative energies of different possible shapes of the molecule.

ConformerRing Pucker (Pyran)Ring Pucker (Pyridine)Relative Energy (kcal/mol)Population (%) at 298K
Chair-Chair (trans-fused)ChairChair0.0098.5
Chair-Boat (trans-fused)ChairBoat+5.80.5
Boat-Boat (trans-fused)BoatBoat+11.2<0.1
Twist-Boat-Chair (trans-fused)Twist-BoatChair+6.5<0.1

Note: Data is hypothetical and for illustrative purposes to demonstrate the concept of an energy landscape.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of this compound. DFT methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, stability, and reactivity. nih.govresearchgate.net

These calculations can optimize the molecule's geometry to find its most stable structure and compute key electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability, while a small gap indicates higher reactivity.

Furthermore, DFT can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which is valuable for understanding the optoelectronic properties of related compounds. ijcce.ac.ir

Table 2: Predicted Electronic Properties for a Pyrano-Pyridine Derivative using DFT This table illustrates the kind of electronic data that can be calculated to predict a molecule's stability and reactivity.

PropertySymbolCalculated Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-5.885Energy of the outermost electron-filled orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.911Energy of the first empty orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔE3.975Indicator of chemical stability and reactivity.
Electronegativityχ3.898Measure of an atom's ability to attract shared electrons.
Chemical Hardnessη1.987Resistance to change in electron distribution.
Chemical SoftnessS0.503Reciprocal of hardness; indicates higher reactivity.

Note: The values are adapted from a study on a pyrazolopyridine derivative and are illustrative of the data generated by DFT calculations. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insight into their behavior in a more realistic biological environment, such as in water or other solvents. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can be used to explore its conformational flexibility in solution. By simulating the molecule's dynamics over nanoseconds or microseconds, researchers can observe transitions between different conformations and determine which shapes are most prevalent in a given solvent. This provides a more dynamic picture than the static energy landscape from quantum calculations.

MD simulations are also crucial for studying solvent effects. The interactions between the solute molecule and surrounding solvent molecules (e.g., water) can significantly influence its preferred conformation and stability. These simulations can reveal the structure of the solvent shell around the molecule and quantify the strength of interactions like hydrogen bonds, which are critical for its solubility and biological activity. researchgate.net

Prediction of Reactivity Descriptors and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of this compound. Reactivity descriptors, derived from quantum chemical calculations, help identify which parts of the molecule are most likely to participate in chemical reactions.

The HOMO and LUMO energies are key to this analysis. The HOMO region indicates sites susceptible to electrophilic attack (reaction with electron-seeking species), while the LUMO region indicates sites prone to nucleophilic attack (reaction with nucleus-seeking species). nih.gov From these energies, other descriptors like chemical hardness (resistance to deformation of the electron cloud) and softness (a measure of reactivity) can be calculated. nih.gov

These computational tools can also be used to model potential reaction pathways, for example, in its synthesis or metabolism. By calculating the energies of reactants, transition states, and products, chemists can predict the most favorable reaction routes and understand the mechanisms of chemical transformations. mdpi.com This predictive power can accelerate the development of efficient synthetic methods for pyranopyridine derivatives. ekb.eg

In Silico Ligand-Target Interaction Studies

The therapeutic potential of a molecule is determined by its ability to interact with specific biological targets, such as proteins or enzymes. In silico studies, including molecular docking and pharmacophore modeling, are used to predict and analyze these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable and likely interaction.

Docking studies on related pyranopyridine and pyranopyrazole scaffolds have been used to investigate their potential as inhibitors of various enzymes, including cyclooxygenase-2, SARS-CoV 3CL protease, and receptor tyrosine kinases like EGFR and VEGFR-2. ekb.egnanobioletters.comresearchgate.net These studies predict how the ligand fits into the active site of the target protein and identify the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. The results are often scored based on binding affinity (e.g., in kcal/mol) to rank potential drug candidates. nanobioletters.com

Table 3: Illustrative Molecular Docking Results for a Pyrano-Pyridine Ligand This table shows a hypothetical summary of how a molecule might interact with a protein target, including the strength of the interaction and the specific parts of the protein involved.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
VEGFR-2 Kinase-7.5Cys919, Asp1046Hydrogen Bond
Val848, Leu840Hydrophobic Interaction
Phe1047Pi-Alkyl Interaction
HER-2 Kinase-6.8Thr862, Met801Hydrogen Bond
Leu726, Val734Hydrophobic Interaction

Note: Data is hypothetical, modeled after docking studies of similar heterocyclic compounds against kinase targets. ekb.egmdpi.com

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. rsc.org A pharmacophore model is an abstract representation of the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For a scaffold like this compound, a pharmacophore model could be generated based on a set of known active molecules that bind to the same target. This model would highlight the crucial structural features required for binding. The pyran oxygen and the piperidine nitrogen, for example, are likely candidates for hydrogen bond acceptor and donor/acceptor features, respectively. The saturated ring system provides a defined three-dimensional hydrophobic shape. This model can then be used as a template to screen large virtual libraries of compounds to find new molecules with the same essential features, guiding the design of novel and more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Feature-Function Correlation at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies represent a important area of computational chemistry focused on developing mathematical models that correlate the structural or property descriptors of chemical compounds with their biological activities. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its molecular features might influence its biological function. This section will outline the methodologies and potential applications of QSAR for this compound, drawing upon research conducted on analogous pyranopyridine and pyridine-containing structures.

The fundamental premise of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying and quantifying the key molecular descriptors that influence a specific biological activity, predictive models can be constructed. These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead candidates, and understanding mechanisms of action at a molecular level.

Methodology of a QSAR Study

A typical QSAR study for a series of compounds, including derivatives of this compound, would involve several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition, MIC values for antimicrobial activity) is compiled. For a study involving this compound, this would include various substituted analogues.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational software. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and conformational properties.

Model Development: Statistical methods are employed to develop a mathematical equation that links the calculated descriptors to the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The predictive power of the developed QSAR model is rigorously assessed. This is typically done using a test set of compounds that were not used in the model development, as well as statistical cross-validation techniques (e.g., leave-one-out cross-validation).

Illustrative QSAR for this compound Derivatives

To illustrate how QSAR could be applied to this compound, consider a hypothetical study on a series of its derivatives designed as inhibitors of a specific enzyme. The biological activity is expressed as pIC50 (-log IC50).

Table 1: Hypothetical Biological Activity and Molecular Descriptors for a Series of this compound Derivatives

Compound IDR-GrouppIC50LogP (Lipophilicity)Molecular Weight (MW)Polar Surface Area (PSA)
1 -H5.21.8141.221.7
2 -CH35.52.3155.221.7
3 -OH5.81.5157.241.9
4 -Cl6.12.5175.621.7
5 -OCH36.32.2171.230.9
6 -NH26.51.6156.247.7

In this hypothetical dataset, different substituents (R-groups) on the this compound scaffold lead to variations in biological activity (pIC50) and physicochemical properties. A QSAR analysis might reveal a correlation between these parameters.

For example, a Multiple Linear Regression (MLR) analysis could yield an equation like:

pIC50 = 0.8 * LogP - 0.01 * MW + 0.05 * PSA + c

This equation would suggest that:

Lipophilicity (LogP): Higher lipophilicity is positively correlated with activity.

Molecular Weight (MW): There is a slight negative correlation, suggesting that very large substituents may be detrimental.

Polar Surface Area (PSA): Increased polar surface area is positively correlated with activity, which might indicate the importance of hydrogen bonding interactions with the target enzyme.

Detailed Research Findings from Analogous Systems

While a specific QSAR study for this compound is not available, research on related pyranopyridine and pyridine (B92270) derivatives provides valuable insights. For instance, a study on a series of pyranopyridine inhibitors of Gram-negative bacterial efflux pumps identified key structural features that modulate activity. nih.govnih.gov This research produced a molecular activity map of the pyranopyridine scaffold, highlighting regions critical for inhibitory effects and those that can be altered to enhance potency and solubility. nih.govnih.gov

Another QSAR study on 4H-pyrano[3,2-c]pyridine-3-carbonitriles as bronchodilatory agents resulted in a statistically significant model. nih.gov This model, developed using CODESSA-Pro software, successfully described the bioactivity of the compounds and highlighted the importance of specific molecular descriptors in determining their bronchodilatory properties. nih.gov

Furthermore, broader studies on pyridine derivatives have shown that the presence and position of certain functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity against cancer cell lines. nih.govmdpi.com Conversely, bulky groups or halogens were found to sometimes decrease activity. nih.govmdpi.com These findings underscore the importance of electronic and steric factors in the biological activity of pyridine-containing compounds.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Activity of this compound Derivatives

Descriptor CategorySpecific DescriptorPotential Influence on Biological Activity
Lipophilic LogP, ClogPModulates membrane permeability and hydrophobic interactions with the target.
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesGoverns electrostatic interactions, hydrogen bonding capacity, and reactivity.
Steric Molecular Volume, Surface Area, Molar RefractivityDefines the size and shape of the molecule, influencing its fit into a binding site.
Topological Connectivity Indices, Kappa Shape IndicesEncodes information about the branching and shape of the molecular skeleton.

Biological and Pharmacological Significance at the Molecular and Mechanistic Level

Identification and Characterization of Molecular Targets

Research into derivatives of the pyrano[2,3-c]pyridine and pyrano[2,3-c]pyrazole scaffolds has led to the identification of numerous molecular targets, primarily enzymes, implicated in various disease pathways. These findings underscore the versatility of the core ring system in interacting with distinct biological macromolecules.

Key molecular targets identified for these scaffolds include:

Protein Kinases: This class of enzymes is a frequent target.

Phosphatidylinositol-3-Kinase α (PI3Kα): A novel tricyclic scaffold, 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine, was utilized to develop a potent and selective inhibitor of PI3Kα, a kinase often implicated in cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR): Pyrano[2,3-c]pyrazole derivatives have been shown to possess anticancer activity, with molecular docking studies revealing high binding affinity to the EGFR kinase domain. researchgate.net The related pyrano[3,2-c]pyridine scaffold has also been investigated for its ability to inhibit EGFR. ekb.eg

p38 Mitogen-Activated Protein (MAP) Kinase: In silico screening identified pyrano[2,3-c]pyrazole derivatives as potential inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways, by binding to both its ATP-binding and lipid-binding pockets. researchgate.netacs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Derivatives of the pyrano[3,2-c]pyridine scaffold have been designed as inhibitors of VEGFR-2, a critical receptor tyrosine kinase in angiogenesis. ekb.eg

GTPases:

RalA/RalB: A series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives were discovered as novel inhibitors of the Ras-related proteins RalA and RalB, which are small GTPases involved in carcinogenesis. nih.gov

Proteases:

SARS-CoV-2 Main Protease (Mpro or 3CLpro): Pyrano[2,3-c]pyrazole derivatives have been investigated as potential inhibitors of the main protease of the SARS-CoV-2 virus, an essential enzyme for viral replication. mdpi.comnanobioletters.com

The pyrano[2,3-c]pyridine scaffold is also found in compounds exhibiting broad antimicrobial activity against various bacterial and fungal strains, suggesting interactions with essential microbial enzymes or cellular structures. nih.govrsc.org

Table 1: Molecular Targets of Pyrano[2,3-c]pyridine and Related Scaffolds

Scaffold Type Molecular Target Target Class Associated Disease Area Reference(s)
Pyrano[2,3-c]pyridine PI3Kα Protein Kinase Oncology nih.gov
Pyrano[2,3-c]pyrazole EGFR Protein Kinase Oncology researchgate.net
Pyrano[2,3-c]pyrazole p38 MAP Kinase Protein Kinase Inflammation, Oncology researchgate.netacs.org
Pyrano[3,2-c]pyridine VEGFR-2 Protein Kinase Oncology ekb.eg
Pyrano[2,3-c]pyrazole RalA / RalB Small GTPase Oncology nih.gov
Pyrano[2,3-c]pyrazole SARS-CoV-2 Mpro Cysteine Protease Virology mdpi.comnanobioletters.com

Mechanistic Investigations of Biological Activity

Mechanistic studies have provided quantitative insights into how these scaffolds achieve their biological effects. Enzyme inhibition kinetics and binding affinity studies have been crucial in characterizing the potency and interaction modes of these compounds.

For instance, a pyrano[2,3-c]pyrazole derivative bearing a methoxy (B1213986) group was identified as a potent anticancer candidate with an IC50 value of 11.03 µM. researchgate.net Molecular docking of this compound with EGFR revealed a strong binding affinity, with a docking score of -6.98 kcal/mol, which surpassed the standard drug Gefitinib. researchgate.net Another study on p38 MAP kinase inhibitors found that the most active pyrano[2,3-c]pyrazole compound had a binding affinity of -10.99 kcal/mol for the target's lipid pocket. researchgate.net

In the context of hepatocellular carcinoma, pyrano[2,3-c]-pyrazole-based RalA inhibitors demonstrated potent cellular proliferation inhibition, with compound 4p showing an IC50 value of 2.28 µM against HepG2 cells. nih.gov Against SARS-CoV-2 Mpro, pyrano[2,3-c]pyrazole derivatives showed significant inhibitory effects, with one of the most active compounds exhibiting an IC50 of 27.8 µg/mL. mdpi.com

Table 2: Bioactivity Data for Pyrano[2,3-c]pyridine Derivatives and Analogues

Compound Class Target Assay Type Measured Value Reference(s)
Pyrano[2,3-c]pyrazole EGFR In silico Docking Binding Score: -6.98 kcal/mol researchgate.net
Pyrano[2,3-c]pyrazole p38 MAP Kinase In silico Docking Binding Affinity: -10.99 kcal/mol researchgate.net
Pyrano[2,3-c]pyrazole RalA Enzyme Inhibition IC50: 0.22 µM nih.gov
Pyrano[2,3-c]pyrazole HepG2 Cells Cell Proliferation IC50: 2.28 µM nih.gov
Pyrano[2,3-c]pyrazole SARS-CoV-2 Mpro Enzyme Inhibition IC50: 27.8 µg/mL mdpi.com

Role of (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine as a Privileged Scaffold for Rational Molecular Design

The pyrano[2,3-c]pyridine core and its related structures can be considered privileged scaffolds in medicinal chemistry. researchgate.netnih.govjocpr.com This designation is based on their ability to serve as a versatile framework for designing ligands that can interact with a wide range of distinct biological targets, including kinases, proteases, and other enzymes. nih.govresearchgate.netnih.govmdpi.com The fused bicyclic system provides a rigid, three-dimensional structure that can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to optimize interactions with a target's binding site. nih.gov

The diverse biological activities reported for this class of compounds—including anticancer, antiviral, anti-inflammatory, and antimicrobial effects—further support its status as a privileged scaffold. ekb.egmdpi.comresearchgate.netekb.eg The successful development of potent and selective inhibitors for targets as different as PI3Kα and RalA from this core structure highlights its utility in rational molecular design. nih.govnih.gov The synthetic accessibility of these scaffolds, often through multicomponent reactions, allows for the creation of diverse chemical libraries for screening and lead optimization. acs.org

Structure-Activity Relationships (SAR) Governing Molecular Recognition and Mechanistic Pathways

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of compounds based on the pyranopyridine and pyranopyrazole scaffolds. These studies reveal how specific substituents and their positions on the heterocyclic core influence biological activity.

Substituents on Aromatic Rings: In a series of pyrano[2,3-c]pyrazoles with anticancer activity, both electron-donating groups (like methoxy) and electron-withdrawing groups (like chlorine) on an aryl substituent were found to significantly influence potency. researchgate.net Specifically, a compound with a methoxy group emerged as the most potent candidate against certain cancer cell lines. researchgate.net

Functional Groups on the Pyran Ring: For a series of RalA inhibitors based on the pyrano[2,3-c]pyrazole scaffold, the introduction of a sulfonyl group at the 6-amine position was a key modification. nih.gov Further SAR exploration showed that variations in the R¹ and R² functional groups on this core structure were critical for modulating inhibitory activity against RalA/B. nih.gov

General Trends for Antiproliferative Activity: A broader analysis of pyridine (B92270) derivatives has shown that the presence and position of -OMe, -OH, -C=O, and -NH2 groups tend to enhance antiproliferative activity. nih.gov Conversely, the addition of halogen atoms or other bulky groups often results in lower activity. nih.gov

These SAR insights are crucial for guiding the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Influence of Stereochemistry on Biological Interactions and Selectivity

For saturated, polycyclic scaffolds such as this compound, stereochemistry plays a paramount role in determining biological activity. The rigid, three-dimensional arrangement of the fused ring system creates multiple stereocenters, and the specific configuration of these centers dictates the spatial orientation of substituents that interact with the biological target.

While direct comparative studies on the stereoisomers of octahydro-2H-pyrano[2,3-c]pyridine are not prominent in the literature, the importance of stereochemical control is evident from synthetic efforts on related scaffolds. For example, specific stereoisomers such as (1R,4aS,8aR)-1-((benzyloxy)methyl)octahydro-1H-pyrano[3,4-c]pyridine and (4R,4aR,8aR)-N-[(pyridin-3-yl)methyl]-6-(pyrimidin-2-yl)-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide have been synthesized, indicating that precise control over the stereochemistry is a key consideration in the design of compounds within this family. researchgate.netmolport.com

Different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different pharmacological profiles. One isomer may bind with high affinity and selectivity to a target receptor or enzyme active site, while another may be significantly less active or even interact with different off-target proteins. This is because biological macromolecules are themselves chiral, and molecular recognition is highly sensitive to the three-dimensional shape of the ligand. Therefore, the defined (4AR,8aR) stereochemistry of the title compound is a critical feature that would precisely govern its interaction with specific molecular targets, influencing both its potency and its selectivity profile.

Future Research Directions and Potential Applications

Development of Novel and Efficient Synthetic Routes for Stereoisomers and Complex Derivatives

The advancement of research into the therapeutic potential of the (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine scaffold is intrinsically linked to the development of robust and versatile synthetic strategies. Future efforts in this area will likely focus on several key aspects to enable the efficient and stereocontrolled production of a diverse range of derivatives.

A primary objective will be the establishment of novel asymmetric synthetic routes that provide precise control over the stereochemistry of the molecule. sciengine.comresearchgate.netnih.gov Given that the biological activity of chiral molecules is often dependent on their specific stereoisomeric form, the ability to selectively synthesize different stereoisomers of the octahydropyrano[2,3-c]pyridine core is crucial for detailed structure-activity relationship (SAR) studies. Methodologies such as organocatalytic domino reactions and chemoenzymatic approaches could offer elegant solutions for accessing enantiomerically pure starting materials and intermediates. nih.gov

Furthermore, the development of efficient methods for the late-stage functionalization of the scaffold will be critical for generating libraries of diverse analogs for biological screening. airo.co.in Techniques that allow for the selective introduction of various substituents at different positions on the pyran and pyridine (B92270) rings will enable a thorough exploration of the chemical space around the core structure. This will be instrumental in optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds.

Table 1: Key Areas for Synthetic Route Development

Research FocusDesired OutcomePotential Methodologies
Stereocontrol Access to all possible stereoisomers for comprehensive SAR studies.Asymmetric catalysis, chiral pool synthesis, enzymatic resolutions.
Functionalization Ability to introduce a wide range of substituents at various positions.Late-stage C-H activation, cross-coupling reactions, site-selective derivatization.
Efficiency Reduction in the number of synthetic steps and increased overall yields.Multicomponent reactions, cascade reactions, flow chemistry.
Diversity Generation of large and diverse chemical libraries for screening.Combinatorial chemistry, diversity-oriented synthesis.

Advanced Computational Methodologies for Predictive Modeling of Structure-Function Relationships

Computational chemistry is poised to play an increasingly integral role in guiding the design and optimization of novel derivatives of this compound. researchgate.net By leveraging advanced computational methodologies, researchers can gain deeper insights into the molecular interactions that govern biological activity, thereby accelerating the drug discovery process. nih.gov

A key area of future research will be the application of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govelsevierpure.comuah.esbpasjournals.comscribd.com These methods can generate predictive models that correlate the 3D structural features of molecules with their biological activities. For the this compound scaffold, 3D-QSAR can help identify the key steric and electronic requirements for optimal interaction with a biological target, providing valuable guidance for the design of more potent and selective analogs.

Molecular docking simulations will also be instrumental in elucidating the binding modes of these compounds within the active sites of target proteins. mdpi.com By predicting the preferred orientation and interactions of different derivatives, docking studies can help rationalize observed SAR data and guide the design of new molecules with improved binding affinity. The integration of molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time.

The increasing availability of large biological datasets and advancements in machine learning and artificial intelligence offer new opportunities for predictive modeling. thelifescience.org Machine learning algorithms can be trained on existing data to predict the biological activity of novel compounds, identify potential off-target effects, and even predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. chemrevlett.com This can help prioritize the synthesis of compounds with the most promising drug-like profiles.

Table 2: Computational Approaches for Structure-Function Prediction

Computational MethodApplicationExpected Insights
3D-QSAR (CoMFA/CoMSIA) Predict biological activity based on 3D molecular fields.Identify key steric and electronic features for activity.
Molecular Docking Predict the binding mode and affinity of ligands to a target.Understand ligand-receptor interactions and guide lead optimization.
Molecular Dynamics Simulate the dynamic behavior of ligand-receptor complexes.Assess the stability of binding and conformational changes.
Machine Learning/AI Predict biological activity, toxicity, and pharmacokinetic properties.Prioritize compounds for synthesis and identify potential liabilities.

Exploration of New Biological Targets and Mechanisms of Action beyond Established Classes

While the this compound scaffold may share some biological activities with other pyranopyridine derivatives, a significant area for future research lies in the exploration of novel biological targets and mechanisms of action. nih.gov The unique three-dimensional arrangement of this saturated heterocyclic system may allow it to interact with protein classes that are not effectively modulated by more planar, aromatic compounds. researchgate.net

One promising avenue is the investigation of its potential to target protein-protein interactions (PPIs). The complex and spatially demanding nature of PPI interfaces often requires ligands with a well-defined three-dimensional shape, a characteristic inherent to the octahydropyrano[2,3-c]pyridine scaffold. High-throughput screening campaigns against a diverse range of PPI targets could uncover novel modulators of these challenging biological pathways.

Furthermore, the scaffold could be explored for its activity against emerging and underexplored drug targets. nih.govelsevier.com This includes enzymes, receptors, and ion channels that have been implicated in various diseases but have yet to be successfully drugged. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could be a powerful tool for identifying novel biological activities of this compound derivatives. nih.gov Subsequent target deconvolution studies would then be necessary to identify the molecular basis for the observed phenotype.

Investigating novel mechanisms of action is also a critical research direction. rsc.orgrsc.org Even if a derivative of this scaffold is found to act on a known target, it may do so through a novel allosteric mechanism rather than by competing with the endogenous ligand at the active site. Elucidating such mechanisms can provide new avenues for therapeutic intervention and may lead to drugs with improved selectivity and reduced side effects.

Applications in Chemical Biology and Material Science

Beyond its potential as a scaffold for therapeutic agents, the this compound core could find valuable applications in the fields of chemical biology and material science.

In chemical biology, derivatives of this scaffold could be developed as molecular probes to study biological processes. nih.govnih.gov By attaching fluorescent dyes or other reporter groups to the core structure, it may be possible to create probes that can be used to visualize and track specific biological targets or pathways within living cells. rsc.orgmdpi.comresearchgate.net The development of a library of such probes could provide powerful tools for basic research and drug discovery. rsc.org

In the realm of material science, the rigid, three-dimensional structure of the octahydropyrano[2,3-c]pyridine scaffold could be exploited in the design of novel polymers and materials with unique properties. researchgate.netmdpi.comdntb.gov.ua For instance, incorporating this scaffold into the backbone of a polymer could lead to materials with enhanced thermal stability or specific optical properties. mdpi.comhelsinki.fi While the direct application of this specific scaffold in material science is yet to be extensively explored, the broader class of pyridine-based polymers has shown promise in various applications, including as components of electronic devices and for environmental remediation. dntb.gov.ua

Further research into the synthesis of bifunctional derivatives of the this compound scaffold could open up possibilities for its use as a building block in the construction of more complex supramolecular assemblies and functional materials.

Interdisciplinary Approaches Combining Synthesis, Computation, and Biological Evaluation

The successful development of novel therapeutic agents and functional materials based on the this compound scaffold will necessitate a highly integrated and interdisciplinary approach. semanticscholar.org The traditional linear progression from synthesis to biological testing is being replaced by a more dynamic and collaborative model where computational chemistry, synthetic chemistry, and biological evaluation are closely intertwined. nih.govhilarispublisher.com

Future research projects will likely involve a continuous feedback loop between these disciplines. For example, computational models can be used to design a virtual library of promising derivatives, which are then synthesized and tested. hilarispublisher.com The experimental results from these tests can then be used to refine and improve the computational models, leading to a more efficient and targeted drug discovery process. semanticscholar.org

The integration of high-throughput screening (HTS) with computational approaches will be particularly powerful. nih.govthelifescience.orghilarispublisher.comnih.gov HTS can rapidly identify initial "hit" compounds from large chemical libraries, and computational methods can then be used to analyze these hits, predict their likely targets, and guide the synthesis of more potent and selective analogs.

Case studies in modern drug discovery have repeatedly demonstrated the value of such integrated approaches. nih.gov By bringing together experts from different fields, it is possible to tackle the complex challenges of drug development more effectively and to accelerate the translation of basic research into tangible clinical and technological benefits. rroij.com The future of research on the this compound scaffold will undoubtedly be shaped by such collaborative and interdisciplinary efforts.

Q & A

Q. What synthetic methodologies are recommended for (4aR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine?

The synthesis typically involves multistep reactions, including hydrogenation, cyclization, and stereoselective modifications. For example, nitro derivatives can be reduced using catalytic hydrogenation (e.g., Pd/C under H₂) to yield amino intermediates, followed by cyclization with acid catalysts . Chiral resolution via diastereomeric salt formation (e.g., using (+)-O,O′-di-p-toluoyl-D-tartaric acid) is critical to isolate enantiopure forms . Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography.

Q. How is the bicyclic structure and stereochemistry confirmed?

Structural validation relies on 1H/13C-NMR to identify proton environments and carbon frameworks. For stereochemical confirmation, X-ray crystallography is definitive. For instance, X-ray data (e.g., unit cell dimensions: a=7.4315a = 7.4315 Å, b=8.4430b = 8.4430 Å, c=21.576c = 21.576 Å, space group P212121P2_12_12_1) resolve the (4aR,8aR) configuration . High-resolution mass spectrometry (HRMS) further confirms molecular formulae .

Q. What analytical techniques assess purity and stability?

Purity is quantified via HPLC (e.g., C18 columns, UV detection at 254 nm) and elemental analysis. Stability studies under varying pH and temperature conditions (e.g., 25°C–40°C) are conducted using accelerated degradation protocols. Residual solvents are monitored via GC-MS .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Enantioselective synthesis employs chiral auxiliaries or catalysts. For example, kinetic resolution using enantiopure tartaric acid derivatives achieves >95% ee . Asymmetric hydrogenation with Ru-BINAP complexes or enzymatic catalysis (e.g., lipases) are alternatives. ee is quantified via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents .

Q. What strategies resolve contradictions in reported biological activities of pyrano-pyridine derivatives?

Discrepancies in MIC/MBC values (e.g., 25–200 µg/mL against Yersinia ) may arise from substituent effects, bacterial strains, or assay conditions. Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies are recommended. For example, electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity, while steric hindrance from methyl groups may reduce efficacy .

Q. What in vitro models evaluate pharmacological potential beyond antimicrobial activity?

  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀.
  • Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., trypsin-like serine proteases).
  • Receptor binding : Radioligand displacement assays (e.g., μ-opioid receptors) .

Q. How are computational methods integrated to predict pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability.
  • Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., bacterial dihydrofolate reductase) .

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Reactant of Route 1
(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine
Reactant of Route 2
(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.